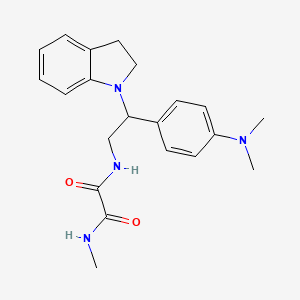
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions, leveraging specific functional groups to achieve the desired structural configuration. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide showcases a method that might resemble approaches for synthesizing compounds with similar complexity (Al-Hourani et al., 2016). Additionally, the preparation of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates points to methodologies relevant for constructing indole-based compounds, which could be analogous to our compound of interest (Jakše et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine precise atomic arrangements. For compounds with dimethylamino groups, understanding the arrangement can be crucial for predicting reactivity and interactions. The structure of related compounds has been determined, providing insights into how similar analyses can be applied to our compound (Kurian et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of such a compound would likely involve interactions through its dimethylamino and oxalamide groups. Studies on similar compounds can offer insights into potential reactivity patterns, such as the cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols (Kothandaraman et al., 2011), which could hint at the types of reactions our compound might undergo.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding how this compound behaves under various conditions. The crystal structure analysis of similar compounds provides a foundation for predicting the behavior of our compound in solid-state forms (Kurian et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other chemicals, determine the compound's applications and stability. Analyzing related compounds, such as those involving dimethylamino phenyl groups, can provide insights into how our compound might react under similar chemical conditions (Ghorab et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Optimization
Research has explored the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). A study identified potent CB1 allosteric modulators with notable binding affinity and cooperativity, emphasizing the critical chain length and electron-withdrawing groups for modulation efficacy (Khurana et al., 2014). Another study focused on the synthesis and investigation of thermal properties of vanadyl complexes with azo-containing Schiff-base dyes, highlighting the role of 3-(dimethylamino)-2-(1H-indol-3-yl)propenoates in forming compounds with potential biological activities (Al‐Hamdani et al., 2016).
Biological Activity and Pharmacological Potential
Several studies have investigated the biological activity and pharmacological potential of compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide. For instance, the development of second-generation indole-based dynamin GTPase inhibitors was reported, where the tertiary dimethylamino-propyl moiety was identified as critical for inhibition, leading to compounds with enhanced potency in vitro and potential for therapeutic applications (Gordon et al., 2013). Another study focused on flubendiamide, a novel insecticide with a unique chemical structure, demonstrating extremely strong activity especially against lepidopterous pests, suggesting a novel mode of action (Tohnishi et al., 2005).
Angiogenesis Inhibition
Research on 3-(imidazol-4(5)-ylmethylene)indolin-2-ones, analogues of SU-5416, demonstrated that these compounds, through Knoevenagel coupling, could inhibit angiogenesis, potentially serving as a foundation for developing new anticancer agents (Braud et al., 2003).
Eigenschaften
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-22-20(26)21(27)23-14-19(16-8-10-17(11-9-16)24(2)3)25-13-12-15-6-4-5-7-18(15)25/h4-11,19H,12-14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJYWUUBUQGDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)
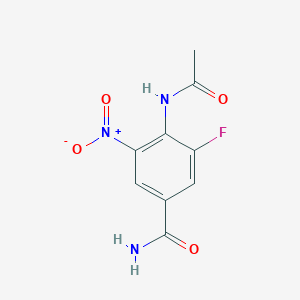
![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
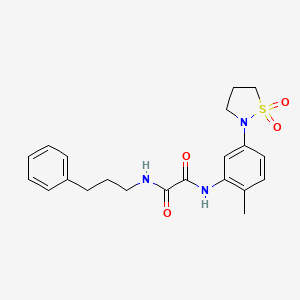
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
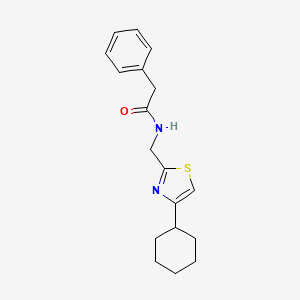

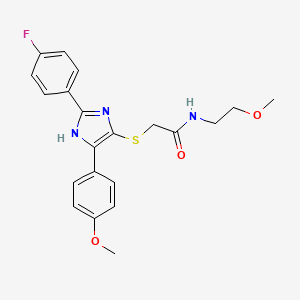
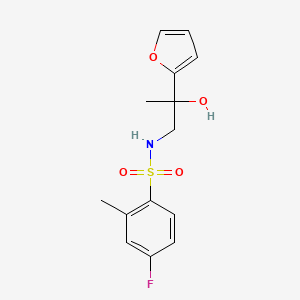
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)